Rhombifoline

Cannabinoid receptor pharmacology CB2 agonism Quinolizidine alkaloid

Rhombifoline (CAS 529-78-2) is a quinolizidine alkaloid belonging to the α-pyridone subclass of lupin alkaloids, with the molecular formula C₁₅H₂₀N₂O and a molecular weight of 244.33 g/mol. It was first isolated from the leaves and stems of Anagyrus foetida L.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
Cat. No. B1215260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhombifoline
Synonymsrhombifoline
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESC=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2
InChIInChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2
InChIKeyZVTFRRVBMAUIQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhombifoline as a Structurally Distinct Quinolizidine Alkaloid: What Procurement Teams Need to Know


Rhombifoline (CAS 529-78-2) is a quinolizidine alkaloid belonging to the α-pyridone subclass of lupin alkaloids, with the molecular formula C₁₅H₂₀N₂O and a molecular weight of 244.33 g/mol [1]. It was first isolated from the leaves and stems of Anagyrus foetida L. (Fabaceae) and subsequently identified in multiple legume genera including Genista, Spartium, Ulex, Sophora, and Clathrotropis [2][3]. Structurally, rhombifoline is N-(but-3-enyl)-cytisine—a derivative of the well-known nAChR ligand cytisine—and is isomeric with thermopsine and anagyrine, each bearing an α-pyridone ring [4]. Unlike its more intensively studied congeners, rhombifoline has emerged as a CB₂ receptor agonist with nanomolar potency, a pharmacological signature that distinguishes it from the predominantly nAChR-focused profile of its in-class analogs [5].

Why Cytisine, Anagyrine, or Thermopsine Cannot Replace Rhombifoline in Target-Specific Research Protocols


Although rhombifoline shares a common α-pyridone-containing quinolizidine scaffold with cytisine, anagyrine, and thermopsine, these compounds are not functionally interchangeable [1]. Each analog engages a distinct receptor profile: cytisine is a high-affinity partial agonist at α4β2 and α7 nAChRs (EC₅₀ ~0.9–1 µM), while anagyrine acts as a muscarinic and nicotinic receptor binder with IC₅₀ values of 132 µM and 2,096 µM, respectively [2]. Rhombifoline, in contrast, exhibits a unique CB₂ receptor agonist signature (EC₅₀ 21–22 nM) alongside relatively weak α7 nAChR activity (EC₅₀ 11 µM) and negligible muscarinic receptor affinity (IC₅₀ >100 nM across M1–M5) [3][4]. Substituting rhombifoline with any of these structural isomers would therefore alter the pharmacological readout: cytisine would introduce potent nAChR activation, anagyrine would bring muscarinic off-target binding, and thermopsine lacks the CB₂ activity altogether. The quantitative evidence detailed below substantiates that rhombifoline must be specifically sourced for studies requiring selective CB₂ agonism with minimal nAChR/muscarinic interference.

Rhombifoline Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


CB₂ Receptor Agonist Potency: Rhombifoline Exhibits Nanomolar Activity Absent in Cytisine and Anagyrine

Rhombifoline demonstrates potent agonist activity at the human recombinant cannabinoid CB₂ receptor with an EC₅₀ of 21–22 nM in a β-arrestin recruitment assay (U2OS cells) and 21 nM in a forskolin-mediated cAMP reduction assay (WIN-55212-stimulated U2OS cells) [1]. In contrast, cytisine—the parent scaffold from which rhombifoline is derived—is canonically characterized as an nAChR ligand and is not reported as a CB₂ agonist at comparable concentrations [2]. Anagyrine, the isomeric α-pyridone alkaloid, binds to muscarinic and nicotinic receptors (IC₅₀ 132 µM and 2,096 µM respectively) with no documented CB₂ activity . This represents a qualitative pharmacological differentiation: rhombifoline activates a GPCR target (CB₂) that is functionally inaccessible to its closest structural analogs.

Cannabinoid receptor pharmacology CB2 agonism Quinolizidine alkaloid GPCR signaling

α7 Nicotinic Acetylcholine Receptor Activity: Rhombifoline Is 12-Fold Weaker Than Cytisine, Providing a Functional Selectivity Window

Rhombifoline acts as an agonist at the rat α7 nicotinic acetylcholine receptor with an EC₅₀ of 11,000 nM (11 µM), as measured by FLIPR assay in HEK293 cells co-expressing human RIC3 [1]. The parent alkaloid cytisine, by comparison, exhibits an EC₅₀ of approximately 900 nM (0.9 µM) at human α7 receptors expressed in Xenopus oocytes, making it roughly 12-fold more potent [2]. The approximately 12-fold reduction in α7 potency for rhombifoline relative to cytisine indicates that the N-(but-3-enyl) substitution attenuates nAChR engagement while preserving activity at other targets such as CB₂. This potency differential provides a functional selectivity window: at concentrations where cytisine would robustly activate α7 nAChRs (~1 µM), rhombifoline elicits minimal α7-mediated signaling.

Nicotinic acetylcholine receptor Alpha7 nAChR Selectivity profiling Cytisine derivatives

Muscarinic Receptor Off-Target Profile: Rhombifoline Shows Negligible Affinity vs. Anagyrine's Micromolar Binding

Rhombifoline was tested for binding affinity against muscarinic acetylcholine receptors (mAChR subtypes M1–M5) and showed no appreciable affinity at the concentrations tested (IC₅₀ >100 nM) [1]. In direct contrast, its structural isomer anagyrine binds to muscarinic receptors with an IC₅₀ of 132 µM . While the assay formats differ (recombinant binding vs. tissue-based), the data indicate that rhombifoline carries a substantially lower muscarinic off-target liability compared to anagyrine. This is particularly relevant because many quinolizidine alkaloids exhibit polypharmacology across cholinergic receptor subtypes, and the muscarinic component can confound in vivo readouts such as cardiovascular or gastrointestinal effects.

Muscarinic receptor Off-target selectivity Acetylcholine receptor Safety pharmacology

Structural Identity Confirmed by Partial Synthesis: N-(But-3-enyl)-cytisine Differentiation from All Other Cytisine Derivatives

The structure of rhombifoline was definitively established as N-(but-3-enyl)-cytisine through a combination of degradative and synthetic approaches: catalytic hydrogenation of rhombifoline yields octahydrodesoxyrhombifoline, which is identical to hexahydrodesoxy-N-(n-butyl)-cytisine [1]. The presence of a terminal methylene group (confirmed by IR spectroscopy) and the successful partial synthesis of rhombifoline from cytisine via N-alkylation with but-3-enyl halide confirmed its identity unambiguously [1]. This distinguishes rhombifoline from N-methylcytisine (N-methyl substitution; no terminal alkene), N-formylcytisine (N-formyl substitution), and tetrahydrorhombifoline (saturated butyl side chain; molecular formula C₁₅H₂₄N₂O vs. C₁₅H₂₀N₂O) [2][3]. The terminal but-3-enyl substituent provides a unique chemical handle for further derivatization (e.g., hydroboration, epoxidation, metathesis) that is absent in N-methylcytisine and N-ethylcytisine.

Alkaloid structure elucidation Partial synthesis Cytisine derivatives Chemical identity

Specific Rotation as an Identity and Purity Parameter: [α]₂₅ᴰ -232.4° Enables QC Differentiation from Co-occurring Alkaloids

Rhombifoline is strongly laevorotatory with a specific rotation of [α]₂₅ᴰ -232.4° (c 2.13, EtOH) . This high magnitude of optical rotation provides a readily measurable quality control parameter that distinguishes rhombifoline from co-occurring quinolizidine alkaloids extracted from the same plant sources. For example, cytisine exhibits [α]₂₅ᴰ approximately -120° (dependent on solvent), and anagyrine shows [α]₂₅ᴰ approximately -168° (in ethanol) [1]. In plant extracts where rhombifoline co-occurs with N-methylcytisine, cytisine, anagyrine, and lupanine—as documented in Genista tenera and Anagyrus foetida [2]—the distinctive high-magnitude specific rotation of rhombifoline serves as a confirmatory identity test after chromatographic isolation. Commercially, rhombifoline is available at 99.84% purity , and the specific rotation value can be used to verify lot-to-lot consistency.

Quality control Specific rotation Alkaloid characterization Enantiomeric purity

Chemotaxonomic Specificity: Rhombifoline as a Defined Minor Alkaloid Marker in Genista and Ulex Species for Botanical Authentication

In a GC-MS phytochemical study of Genista tenera aerial parts, rhombifoline was consistently identified as a minor alkaloid alongside dehydrocytisine, 5,6-dehydrolupanine, aphylline, and thermopsine, while the major alkaloids were anagyrine, cytisine, N-formylcytisine, N-methylcytisine, and lupanine [1]. Similarly, in the chemotaxonomic analysis of six Portuguese Ulex species across 19 populations, rhombifoline was detected among 17 quinolizidine alkaloids and used—together with other markers—to define five distinct chemotypes via cluster analysis and principal component analysis [2]. The consistent presence of rhombifoline as a minor but detectable constituent (characterized by its specific Kovats retention index and EI-MS fragmentation pattern) in these genera, contrasted with its absence or trace-level occurrence in Lupinus species where lupanine and sparteine dominate [3], establishes rhombifoline as a useful chemotaxonomic marker for differentiating Genista/Ulex/Spartium-derived alkaloid extracts from Lupinus-derived material.

Chemotaxonomy Botanical authentication GC-MS Quinolizidine alkaloid profiling

Rhombifoline Optimal Use Cases: Research and Procurement Scenarios Driven by Quantitative Evidence


CB₂ Receptor Pharmacology Studies Requiring a Non-Cannabinoid, Plant-Derived Agonist Scaffold

Rhombifoline (EC₅₀ 21–22 nM at human CB₂R) provides a quinolizidine alkaloid-based CB₂ agonist tool that is structurally and biosynthetically distinct from classical cannabinoid ligands, enabling target engagement studies without the polypharmacology associated with phytocannabinoids [1]. Its negligible muscarinic receptor affinity (IC₅₀ >100 nM across M1–M5) and reduced α7 nAChR potency (EC₅₀ 11 µM) relative to cytisine make it suitable for CB₂-focused signaling experiments where cholinergic off-target effects must be minimized [2]. Sourcing rhombifoline at ≥99% purity (commercially available at 99.84%) ensures reproducible concentration-response curves without interference from co-extracted alkaloids such as anagyrine or N-methylcytisine [3].

Semi-Synthetic Derivatization via the Terminal But-3-enyl Substituent

The terminal alkene of the N-(but-3-enyl) substituent, confirmed by IR spectroscopy and catalytic hydrogenation studies [1], provides a unique chemical handle for structure-activity relationship (SAR) exploration not available in N-methylcytisine or N-formylcytisine. Potential transformations include hydroboration-oxidation (to generate a primary alcohol), olefin metathesis (for dimerization or cross-coupling), and epoxidation (to create an electrophilic warhead). Researchers designing focused libraries of cytisine-derived ligands for nAChR or CB₂ targets should specifically procure rhombifoline as the starting material, as the but-3-enyl group cannot be introduced through simple N-alkylation of cytisine without controlling for regioselectivity and quaternization side reactions.

Botanical Extract Authentication Using Rhombifoline as a Diagnostic GC-MS Marker

For quality control laboratories verifying the identity of Genista, Ulex, or Spartium-derived extracts, rhombifoline serves as a characteristic minor alkaloid detectable by GC-EIMS with a well-defined Kovats retention index [1]. Its presence, in combination with cytisine, N-methylcytisine, and anagyrine, constitutes a chemotype-specific fingerprint that distinguishes authentic Genisteae material from Lupinus-derived products (which lack rhombifoline) [2]. A reference standard of rhombifoline (CAS 529-78-2, [α]₂₅ᴰ -232.4°) should be included in the analytical panel alongside the major alkaloids to enable peak assignment and relative quantification [3].

Selective Receptor Profiling Panels for Quinolizidine Alkaloid Structure-Activity Relationships

When constructing a comparative SAR panel of quinolizidine alkaloids for receptor profiling, rhombifoline fills a critical niche as the only member combining an α-pyridone ring, a terminal but-3-enyl N-substituent, and documented CB₂ activity [1]. A complete panel should include cytisine (nAChR reference, α7 EC₅₀ 0.9 µM), anagyrine (mAChR binder, IC₅₀ 132 µM), N-methylcytisine (hypoglycaemic activity), tetrahydrorhombifoline (antimicrobial, saturated side chain), and rhombifoline (CB₂ EC₅₀ 21 nM; α7 EC₅₀ 11 µM) [2]. This panel enables systematic deconvolution of the structural determinants of receptor selectivity—specifically, the impact of N-alkyl chain unsaturation (rhombifoline vs. tetrahydrorhombifoline) and substitution size (rhombifoline vs. N-methylcytisine) on CB₂ vs. nAChR engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhombifoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.